![molecular formula C11H9FO2S B578196 Ethyl 4-fluorobenzo[b]thiophene-2-carboxylate CAS No. 1263280-02-9](/img/structure/B578196.png)
Ethyl 4-fluorobenzo[b]thiophene-2-carboxylate
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Overview
Description
Ethyl 4-fluorobenzo[b]thiophene-2-carboxylate is a chemical compound with the molecular formula C11H9FO2S . It has a molecular weight of 224.26 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for Ethyl 4-fluorobenzo[b]thiophene-2-carboxylate is 1S/C11H9FO2S/c1-2-14-11(13)10-6-7-8(12)4-3-5-9(7)15-10/h3-6H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
Ethyl 4-fluorobenzo[b]thiophene-2-carboxylate is a solid at room temperature .Scientific Research Applications
Synthesis: The compound can be synthesized using established methods, such as condensation reactions (e.g., Gewald, Paal–Knorr) . These synthetic pathways enable access to various derivatives.
Biological Effects: Thiophene-based analogs, including this compound, exhibit pharmacological properties. For instance:
Analytical Chemistry
Recent research highlights the use of thiophene derivatives for analytical purposes. For example:
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H320, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P362+P364, P405, and P501 . It’s recommended to refer to the Material Safety Data Sheet (MSDS) for detailed safety information .
Future Directions
Thiophene-based analogs, such as Ethyl 4-fluorobenzo[b]thiophene-2-carboxylate, have been of interest to scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on exploring these properties further.
properties
IUPAC Name |
ethyl 4-fluoro-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FO2S/c1-2-14-11(13)10-6-7-8(12)4-3-5-9(7)15-10/h3-6H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USSMJZAKIJQMRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC=C2S1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676465 |
Source
|
Record name | Ethyl 4-fluoro-1-benzothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1263280-02-9 |
Source
|
Record name | Ethyl 4-fluoro-1-benzothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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